4-Cyclopropoxyisophthalaldehyde
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Overview
Description
4-Cyclopropoxyisophthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to an isophthalaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyisophthalaldehyde typically involves the reaction of isophthalaldehyde with cyclopropyl alcohol under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyclopropoxyisophthalic acid.
Reduction: 4-Cyclopropoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxyisophthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The cyclopropoxy group may also influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
Phthalaldehyde: Another isomer with different reactivity and applications.
Terephthalaldehyde: Similar structure but with different spatial arrangement and reactivity.
Uniqueness: 4-Cyclopropoxyisophthalaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-cyclopropyloxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-4-11(9(5-8)7-13)14-10-2-3-10/h1,4-7,10H,2-3H2 |
InChI Key |
LQYYJLHMWWPMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C=O)C=O |
Origin of Product |
United States |
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